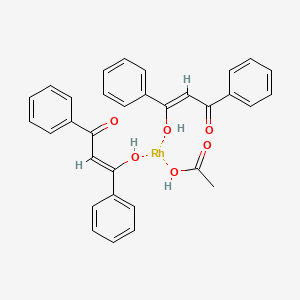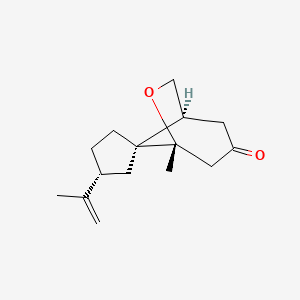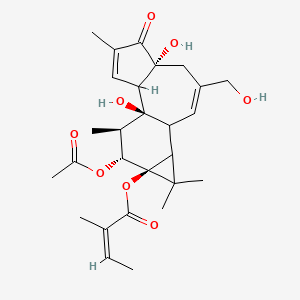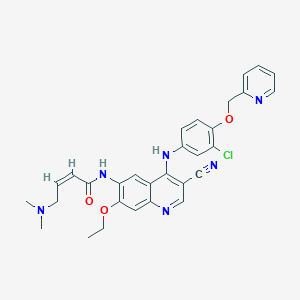
Linoleoyl sarcosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linoleoyl sarcosine is a compound with the molecular formula C21H37NO3. It is an N-acylamino acid derivative, specifically an N-methyl-N-(9Z,12Z)-9,12-octadecadienoyl glycine. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts, making it useful in various applications such as emulsifiers and surfactants .
準備方法
Synthetic Routes and Reaction Conditions
Linoleoyl sarcosine can be synthesized through several methods. One common method involves the reaction of linoleic acid with N-methylglycine (sarcosine) in the presence of a catalyst. The reaction typically occurs at elevated temperatures (around 170°C) for several hours, resulting in the formation of this compound with the elimination of water .
Another method involves the use of methyl linoleate and sodium N-methylglycinate. This reaction can be conducted at a lower temperature (around 120°C) and shorter reaction times (approximately 3.5 hours). The addition of sodium methoxide in methanol as a catalyst enhances the reaction efficiency, yielding this compound in high purity .
Industrial Production Methods
Industrial production of this compound often employs the Schotten-Baumann reaction, where linoleoyl chloride (derived from linoleic acid and phosphorus trichloride) is added to an aqueous solution of N-methylglycine at a controlled pH of 10. This method, however, is less favored due to the high cost of carboxylic acid chlorides and the need for proper disposal of byproducts .
化学反応の分析
Types of Reactions
Linoleoyl sarcosine undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleoyl group can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: N-substituted derivatives of this compound.
科学的研究の応用
Linoleoyl sarcosine has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various formulations.
Biology: Studied for its role in cell membrane dynamics and interactions.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in personal care products, such as skin cleansers, due to its mild surfactant properties.
作用機序
Linoleoyl sarcosine exerts its effects primarily through its amphiphilic nature. The hydrophilic sarcosine head group interacts with water, while the lipophilic linoleoyl tail interacts with lipids. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability .
類似化合物との比較
Similar Compounds
Oleoyl sarcosine: Similar structure but with a monounsaturated oleoyl group instead of the polyunsaturated linoleoyl group.
Stearoyl sarcosine: Contains a saturated stearoyl group.
Palmitoyl sarcosine: Contains a saturated palmitoyl group.
Uniqueness
Linoleoyl sarcosine is unique due to its polyunsaturated linoleoyl group, which imparts distinct chemical and physical properties. The presence of multiple double bonds enhances its reactivity and ability to interact with other molecules, making it more versatile in various applications compared to its saturated or monounsaturated counterparts .
特性
CAS番号 |
26408-39-9 |
|---|---|
分子式 |
C21H37NO3 |
分子量 |
351.5 g/mol |
IUPAC名 |
2-[methyl-[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C21H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h7-8,10-11H,3-6,9,12-19H2,1-2H3,(H,24,25)/b8-7-,11-10- |
InChIキー |
JWHARDIWYCXHAN-NQLNTKRDSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)CC(=O)O |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















